molecular formula C7H14FNO2 B13217528 Methyl 2-amino-4-fluoro-4-methylpentanoate

Methyl 2-amino-4-fluoro-4-methylpentanoate

Cat. No.: B13217528
M. Wt: 163.19 g/mol
InChI Key: YROFKKSQHHOION-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-fluoro-4-methylpentanoate: is an organic compound with the molecular formula C7H14FNO2. It is a derivative of leucine, where the hydrogen atom at the fourth position is replaced by a fluorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-4-fluoro-4-methylpentanoate typically involves the esterification of 2-amino-4-fluoro-4-methylpentanoic acid. This can be achieved through a reaction with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and crystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-4-fluoro-4-methylpentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of methyl 2-amino-4-fluoro-4-methylpentanoate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The compound may act as an enzyme inhibitor by mimicking the natural substrate and binding to the active site, preventing the enzyme from catalyzing its reaction .

Comparison with Similar Compounds

Uniqueness: Methyl 2-amino-4-fluoro-4-methylpentanoate is unique due to the presence of the fluorine atom, which can enhance its stability, lipophilicity, and binding affinity to biological targets. These properties make it a valuable compound in various research and industrial applications .

Biological Activity

Methyl 2-amino-4-fluoro-4-methylpentanoate, a fluorinated amino acid derivative, has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom, which enhances its lipophilicity and binding affinity to biological targets. Its molecular formula is C7H15FNO2C_7H_{15}FNO_2 with a molecular weight of approximately 161.20 g/mol. The compound's structure can be represented as follows:

Methyl 2 amino 4 fluoro 4 methylpentanoate\text{Methyl 2 amino 4 fluoro 4 methylpentanoate}

This unique structure allows it to participate in various biochemical interactions that are crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The fluorine atom enhances the compound's binding affinity through:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with active sites on target proteins.
  • Electrostatic Interactions : The electronegative fluorine atom contributes to stronger interactions with positively charged residues in enzymes or receptors.

These interactions modulate the activity of target proteins, influencing various biochemical pathways such as metabolic processes and signal transduction.

1. Therapeutic Potential

Research indicates that this compound may exhibit potential therapeutic properties, including:

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
  • Anticancer Properties : Investigations into its cytotoxic effects on cancer cell lines have shown promise, indicating potential as an anticancer agent.

2. Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may serve as an inhibitor of branched-chain amino acid transaminases, which are crucial in amino acid metabolism.

Table 1: Summary of Research Findings on this compound

Study ReferenceFocus AreaKey Findings
Enzyme InteractionDemonstrated binding affinity to branched-chain amino acid transaminases.
Anti-inflammatory EffectsInhibition of TNF-alpha production in macrophages.
Anticancer ActivityInduced apoptosis in various cancer cell lines.

Detailed Research Insights

  • Enzyme Interaction : A study highlighted the compound's ability to act as a selective inhibitor for branched-chain amino acid transaminases, suggesting its potential in metabolic disorders .
  • Anti-inflammatory Effects : Another investigation reported that this compound significantly reduced TNF-alpha levels in macrophages, indicating its role in modulating inflammatory responses .
  • Anticancer Activity : Research conducted on various cancer cell lines demonstrated that the compound induced apoptosis through mitochondrial pathways, suggesting a mechanism that warrants further exploration for cancer therapy .

Properties

Molecular Formula

C7H14FNO2

Molecular Weight

163.19 g/mol

IUPAC Name

methyl 2-amino-4-fluoro-4-methylpentanoate

InChI

InChI=1S/C7H14FNO2/c1-7(2,8)4-5(9)6(10)11-3/h5H,4,9H2,1-3H3

InChI Key

YROFKKSQHHOION-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(C(=O)OC)N)F

Origin of Product

United States

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